molecular formula C17H19NO4 B1665471 Amotosalen CAS No. 161262-29-9

Amotosalen

Número de catálogo: B1665471
Número CAS: 161262-29-9
Peso molecular: 301.34 g/mol
Clave InChI: FERWCFYKULABCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amotosalen es un compuesto de psoraleno sintético conocido por sus propiedades fotoactivas. Se utiliza principalmente en el sistema sanguíneo INTERCEPT™ para inactivar patógenos en productos sanguíneos. This compound funciona mediante la reticulación del ADN y el ARN tras la exposición a la luz ultravioleta A (UVA), lo que evita la replicación de virus, bacterias y otros patógenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Amotosalen se sintetiza a través de un proceso de varios pasos que implica la reacción de 3,4-dimetoxi-benzaldehído con ácido malónico en presencia de piperidina para formar ácido 3,4-dimetoxicinámico. Este intermedio se cicla entonces para formar 3,4-dimetoxi-7H-furo[3,2-g]croman-7-ona, que se desmetila posteriormente y reacciona con 2-aminoetanol para producir this compound .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, lo que garantiza que el producto final cumpla con los estrictos estándares de calidad para aplicaciones médicas .

Análisis De Reacciones Químicas

Tipos de reacciones

Amotosalen experimenta varios tipos de reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Pathogen Inactivation in Platelet Concentrates

Mechanism of Action
Amotosalen works by intercalating into nucleic acids and forming covalent cross-links upon exposure to ultraviolet A (UVA) light. This process effectively blocks replication and transcription in pathogens, thereby reducing the risk of infections during transfusions. The INTERCEPT Blood System™ utilizes this technology to treat PCs before storage and transfusion, ensuring a safer product for patients .

Impact on Platelet Quality
Research indicates that while this compound/UVA treatment significantly reduces pathogen load, it may also affect platelet functionality. A study comparing this compound/UVA treated PCs with gamma-irradiated and untreated controls found that this compound treatment caused alterations in the platelet proteome. Specifically, 23 proteins were affected after one day of storage, with an increase in storage lesions observed after five days . Such findings suggest that while pathogen reduction is achieved, careful monitoring of platelet quality post-treatment is essential.

Case Studies and Clinical Applications

Clinical Outcomes
In a clinical setting, this compound-treated platelets have been used successfully in various patient populations. For instance, a case study involving a 62-year-old woman with acute myeloblastic leukemia demonstrated successful transfusion outcomes using this compound/UVA treated platelets . This case highlights the practical application of this compound in high-risk patient groups.

Bioactivity of Platelet Lysates
Another area of investigation is the use of this compound in producing functional human platelet lysates (hPL). Research has shown that pathogen inactivation can be applied to expired and untreated platelet lysates, enhancing their bioactivity for therapeutic uses. This opens new avenues for utilizing older blood products while ensuring safety through pathogen reduction techniques .

Comparative Analysis of Treatment Methods

The following table summarizes key differences between this compound/UVA treatment and traditional gamma irradiation methods:

FeatureThis compound/UVA TreatmentGamma Irradiation
Pathogen Inactivation Effective against a broad rangePrimarily targets leukocytes
Impact on Platelet Proteome Alters specific proteins (23 changes)More extensive alterations (49 changes)
Storage Lesions Increased lesions over timeDifferent profile of alterations
Clinical Outcomes Successful in high-risk patientsStandard practice for leukoreduction

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests several future directions:

  • Long-term Effects on Platelets: Further studies are needed to understand the long-term impact of this compound treatment on platelet functionality and patient outcomes.
  • Expanded Clinical Trials: More extensive clinical trials could provide insights into the efficacy of this compound-treated products across diverse patient populations.
  • Combination Therapies: Investigating the potential synergistic effects when combining this compound with other treatments may enhance therapeutic efficacy while maintaining safety.

Mecanismo De Acción

Amotosalen ejerce sus efectos intercalándose en el ADN y el ARN de los patógenos. Tras la exposición a la luz UVA, forma enlaces covalentes entre las hebras de ácido nucleico, lo que las "bloquea" eficazmente y evita la replicación. Este mecanismo es altamente específico y se produce incluso a bajas concentraciones de ácidos nucleicos .

Comparación Con Compuestos Similares

Actividad Biológica

Amotosalen is a synthetic psoralen compound utilized primarily in pathogen inactivation technologies, particularly in blood transfusion medicine. Its biological activity hinges on its ability to intercalate with nucleic acids and induce cross-linking upon exposure to ultraviolet A (UVA) light. This article explores the mechanisms, effects, and implications of this compound's biological activity based on diverse research findings.

This compound operates through a photochemical mechanism that involves the following key steps:

  • Intercalation : this compound intercalates into the DNA double helix due to its cationic charge, which enhances its affinity for negatively charged DNA molecules.
  • UVA Activation : Upon UVA exposure (wavelength 300-400 nm), this compound undergoes a photochemical reaction leading to the formation of covalent cross-links between pyrimidines in DNA and RNA through a sequential [2 + 2] cycloaddition reaction.
  • Inhibition of Replication : The resultant cross-links prevent the unwinding and replication of nucleic acids, effectively inactivating pathogens such as viruses and bacteria present in blood products .

Biological Effects on Platelets

The use of this compound/UVA technology has been shown to significantly affect platelet function:

  • Reduced Aggregation : Studies indicate that platelets treated with this compound exhibit up to an 80% reduction in aggregation response to collagen and thrombin compared to untreated controls .
  • Increased Apoptosis : this compound treatment leads to enhanced platelet apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bak and cleaved caspase-3 .
  • Glycoprotein Shedding : There is a notable shedding of glycoprotein Ibα (GPIbα), which is critical for platelet adhesion, contributing to impaired platelet function post-treatment .

Case Studies and Research Findings

Several studies have investigated the implications of this compound's biological activity:

  • Pathogen Inactivation in Blood Products :
    • A study demonstrated that this compound/UVA treatment effectively inactivated SARS-CoV-2 in human plasma, reducing potential transmission risks during transfusions .
    • Another research highlighted the efficacy of this compound in reducing platelet activability while inducing apoptosis, thereby accelerating clearance from circulation .
  • Impact on Human Platelet Lysate (hPL) :
    • Research indicated that pathogen inactivation using this compound could enhance hPL production from expired platelet lysates, suggesting a method for standardizing hPL production while meeting increasing demand for animal-free supplements .

Summary of Key Findings

StudyKey Findings
Stivala et al. (2017)Significant reduction in platelet aggregation post-amotosalen treatment; increased apoptosis rates observed.
Hindawi et al. (2020)Effective inactivation of SARS-CoV-2 using this compound/UVA treatment in plasma products.
Christensen et al. (2020)Potential for producing functional hPL from expired platelet lysates through pathogen inactivation.

Propiedades

Número CAS

161262-29-9

Fórmula molecular

C17H19NO4

Peso molecular

301.34 g/mol

Nombre IUPAC

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3

Clave InChI

FERWCFYKULABCE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

SMILES canónico

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Amotosalen;  Amotosalen free base, S-59;  S 59;  S59.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amotosalen
Reactant of Route 2
Amotosalen
Reactant of Route 3
Amotosalen
Reactant of Route 4
Amotosalen
Reactant of Route 5
Reactant of Route 5
Amotosalen
Reactant of Route 6
Amotosalen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.